Nitrotetralone
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Overview
Description
Nitrotetralone is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrotetralone can be achieved through various methods. One common approach involves the nitration of 3,4-dihydronaphthalen-1(2h)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Nitrotetralone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-3,4-dihydronaphthalen-1(2h)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nitrotetralone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitronaphthalene
- 3-Nitronaphthalene
- 1-Nitro-2-naphthol
Comparison
Compared to other nitro-naphthalene derivatives, Nitrotetralone is unique due to the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. The dihydro structure may also affect the compound’s solubility and stability, making it distinct from fully aromatic nitro-naphthalenes.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2 |
InChI Key |
AFWGQFSYASSTII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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